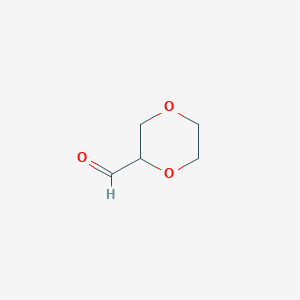
1,4-Dioxane-2-carboxaldehyde
Descripción general
Descripción
1,4-Dioxane-2-carboxaldehyde, also known as 1,4-Dioxane-2-carbaldehyde, is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.11 g/mol . The compound is associated with several synonyms such as dioxal, 1,4-dioxinan-2-yl-methanone, and others .
Synthesis Analysis
The synthesis of 2,3-disubstituted 1,4-dioxanes, which are related to 1,4-Dioxane-2-carboxaldehyde, has been reported. This synthesis involves the reaction of α,β-unsaturated ketones with a reagent combination of NaIO4 and NH2OH·HCl, followed by the nucleophile ethylene glycol, using cesium carbonate as a base under Williamson ether synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxane-2-carboxaldehyde can be represented by the InChI string: InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 . The compound has a topological polar surface area of 35.5 Ų and a complexity of 81.7 .
Physical And Chemical Properties Analysis
1,4-Dioxane-2-carboxaldehyde has several computed properties. It has a molecular weight of 116.11 g/mol, an XLogP3-AA of -0.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 116.047344113 g/mol .
Aplicaciones Científicas De Investigación
- Results : Researchers have explored various technologies, including advanced oxidation processes , biodegradation , and adsorption . For example, activated carbon can adsorb 1,4-dioxane effectively .
- Results : Carbon aerogels exhibit favorable adsorption behavior and kinetics, making them potential candidates for water treatment .
Environmental Remediation
Adsorption for Water Treatment
Industrial Solvent and Stabilizer
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-dioxane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-5-4-7-1-2-8-5/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYANKPFXHJUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602805 | |
| Record name | 1,4-Dioxane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxane-2-carboxaldehyde | |
CAS RN |
56217-56-2 | |
| Record name | 1,4-Dioxane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



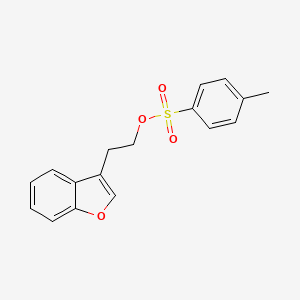
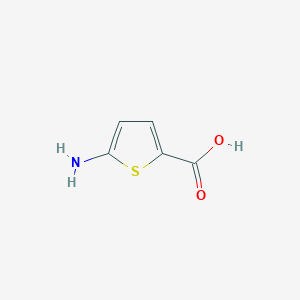
![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)
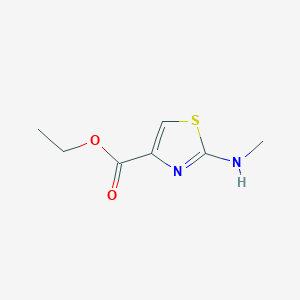

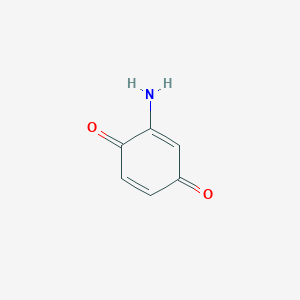
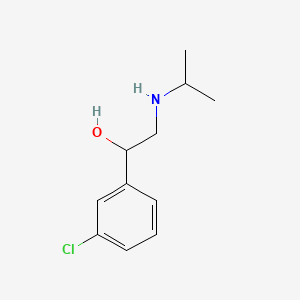
![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)
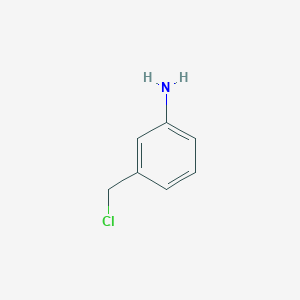
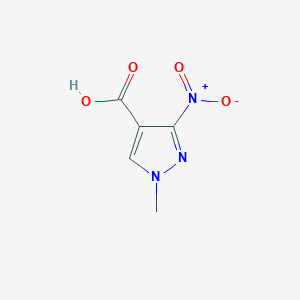
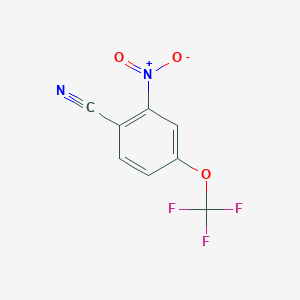
![N-Methyl-N-[3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]amine](/img/structure/B1612136.png)
![N-Methyl-N-[3-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B1612138.png)
